2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-

Übersicht

Beschreibung

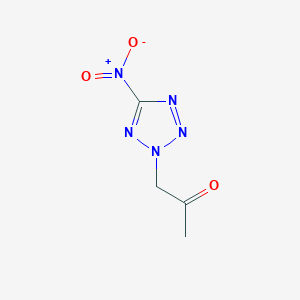

2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- is a chemical compound with the molecular formula C4H5N5O3 It contains a five-membered tetrazole ring substituted with a nitro group and an acetone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Nitration: The tetrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Acetone Substitution: The final step involves the substitution of the acetone moiety onto the tetrazole ring. This can be achieved through a nucleophilic substitution reaction using acetone and a suitable base such as sodium hydroxide.

Industrial Production Methods

Industrial production of 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.

Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.

Substitution: The acetone moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

Substitution: Sodium hydroxide, acetone, various nucleophiles.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amino derivatives.

Substitution: Substituted acetone derivatives.

Wissenschaftliche Forschungsanwendungen

Energetic Materials

2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- is classified as a high-energy density material (HEDM). Its high nitrogen content (approximately 80%) and positive heat of formation make it suitable for use in explosives and propellants. The following are key applications:

- Explosives : The compound has been studied for its potential as an explosive material due to its high detonation velocity and pressure. For instance, research indicates that tetrazole derivatives like this compound can achieve detonation velocities exceeding 8000 m/s and pressures around 30 GPa, making them competitive with traditional explosives .

- Propellants : The incorporation of this compound into solid propellants can enhance performance by improving energy output and reducing sensitivity to impact and friction, which is crucial for safety during handling and storage .

Synthesis of Novel Compounds

The synthesis of 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- serves as a precursor for the development of new energetic materials. Researchers have explored various synthetic routes to modify the tetrazole ring or introduce additional functional groups to enhance properties such as oxygen balance and stability .

Research on Nitrogen-Rich Compounds

The study of compounds like 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- contributes to the broader field of nitrogen-rich compounds. These compounds are known for their potential applications in green chemistry due to their clean combustion products and low environmental impact compared to traditional materials .

Case Study 1: Synthesis and Characterization

A notable study involved the synthesis of derivatives of tetrazole compounds, including 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-. The research highlighted the importance of introducing functional groups to improve the energetic properties while maintaining safety standards. The synthesized compounds were characterized using various spectroscopic techniques, confirming their structural integrity and energetic potential .

Case Study 2: Application in Defense

In defense applications, the integration of this compound into munitions has been explored. Tests demonstrated that formulations containing this nitrotetrazole derivative exhibited enhanced performance metrics in terms of stability and explosive yield compared to conventional materials. The findings support the continued exploration of tetrazole derivatives for military applications .

Wirkmechanismus

The mechanism of action of 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrazole ring and acetone moiety also contribute to the compound’s reactivity and interactions with enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Propanone, 1-(5-amino-2H-tetrazol-2-yl)

- 2-Propanone, 1-(5-methyl-2H-tetrazol-2-yl)

- 2-Propanone, 1-(5-chloro-2H-tetrazol-2-yl)

Uniqueness

2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties

Biologische Aktivität

2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-, also known by its CAS number 131394-19-9, is a compound that features a tetrazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C4H5N5O3

- Molecular Weight : 171.1142 g/mol

The presence of the nitro group and the tetrazole moiety significantly influences its biological interactions and solubility properties.

Biological Activity Overview

Tetrazoles have garnered attention in medicinal chemistry due to their ability to mimic carboxylic acids while exhibiting enhanced lipophilicity and metabolic stability. The compound's structure allows it to engage in various interactions with biological targets, such as hydrogen bonding and π-stacking with receptor sites.

- Receptor Binding : The high density of nitrogen atoms in tetrazoles facilitates hydrogen bonding and π-stacking interactions, enhancing binding affinities to various receptors .

- Metabolic Stability : Tetrazoles are resistant to common metabolic degradation pathways, making them suitable candidates for drug design .

- Ionization at Physiological pH : The mobile hydrogen in tetrazoles can lead to ionization at physiological pH (~7.4), impacting their pharmacokinetics .

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of tetrazole derivatives, including 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)-.

| Compound | log D (pH 7.4) | Polar Surface Area (PSA) [Ų] | Efflux Ratio (ER) | Unbound Brain-to-Plasma Ratio (B/P) |

|---|---|---|---|---|

| 5-Tetrazole | 0.69 | 107 | NT | <0.01 |

| Carboxylic Acid | 1.36 | 95 | 20 | <0.01 |

This table illustrates the favorable properties of tetrazole compounds compared to traditional carboxylic acids, suggesting their potential as drug candidates .

Analgesic Activity

A study investigating the analgesic properties of novel tetrazole derivatives demonstrated that compounds similar to 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- exhibited significant increases in reaction time during pain response tests, indicating potential analgesic effects .

Anticancer Properties

Research has indicated that certain tetrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The mechanisms include modulation of β-catenin/T-cell factor interactions, which are crucial in various cancers .

Eigenschaften

IUPAC Name |

1-(5-nitrotetrazol-2-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N5O3/c1-3(10)2-8-6-4(5-7-8)9(11)12/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOFFEQSFLGZHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1N=C(N=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361521 | |

| Record name | 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131394-19-9 | |

| Record name | 2-Propanone, 1-(5-nitro-2H-tetrazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.